molecular formula C15H19NO3 B7469944 N-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide

N-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B7469944
M. Wt: 261.32 g/mol
InChI Key: AMOVQJGFXSLFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and benzofuran classes. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25B-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. It has gained popularity in the recreational drug market due to its potent psychedelic effects, but its use has also been associated with adverse health effects.

Mechanism of Action

N-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor that is primarily located in the brain. Activation of this receptor by this compound leads to the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are responsible for the hallucinogenic effects of the drug. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neural activity in the prefrontal cortex, which is involved in higher cognitive functions such as perception, thought, and decision-making.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelic drugs, such as LSD and psilocybin. It produces profound alterations in perception, thought, and mood, and can cause visual and auditory hallucinations, synesthesia, and altered sense of time and space. It can also cause changes in heart rate, blood pressure, and body temperature, and can lead to nausea, vomiting, and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using N-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide in lab experiments include its potent and selective agonism of the 5-HT2A receptor, which allows for the precise manipulation of neural activity in the brain. It also produces profound and long-lasting effects, which can be useful for studying the neural mechanisms underlying the effects of psychedelic drugs. However, the use of this compound in lab experiments is limited by its potential for adverse health effects, as well as its illegal status in many countries.

Future Directions

There are several future directions for research on N-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide and other psychedelic drugs. One area of interest is the potential therapeutic uses of these drugs in treating psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is the development of new and more selective agonists of the 5-HT2A receptor, which could lead to the development of safer and more effective psychedelic drugs. Additionally, further research is needed to understand the long-term effects of psychedelic drug use on the brain and behavior, as well as the potential risks and benefits of using these drugs in clinical settings.

Synthesis Methods

The synthesis of N-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide involves several steps, starting from the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxy-1-(2-nitroprop-1-enyl)benzene. This compound is then reduced to 2-methoxy-1-(2-nitropropyl)benzene, which is reacted with 3-methyl-2-butanone to form N-tert-butyl-2-methoxy-3-methylbenzyl ketone. The final step involves the reaction of N-tert-butyl-2-methoxy-3-methylbenzyl ketone with 2-aminoindane and formic acid to form this compound.

Scientific Research Applications

N-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been found to produce profound alterations in perception, thought, and mood, and has been used to study the neural mechanisms underlying these effects. Studies have also investigated the potential therapeutic uses of psychedelic drugs in treating psychiatric disorders such as depression, anxiety, and addiction.

Properties

IUPAC Name

N-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-9-11-8-10(18-5)6-7-12(11)19-13(9)14(17)16-15(2,3)4/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOVQJGFXSLFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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